3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride

Regioselective synthesis Pyrazole cyclocondensation Kinase inhibitor scaffold

This regioisomerically pure 3-amino-5-(trifluoromethyl)pyrazole hydrochloride (CAS 1418117-74-4, ≥95%) is the correct building block for pyrazolo[1,5-a]pyrimidine synthesis and kinase hinge-binding motifs. Unlike 5-aminopyrazole isomers that yield constitutionally different cyclocondensation products, the 3-NH₂/5-CF₃ pattern ensures correct ring-fusion topology for p38/MK2 and GSK-3β programs. The HCl salt guarantees consistent protonation and solubility for biochemical assays. The -CF₃ group adds ~0.5–1.0 logP lipophilicity and metabolic stability absent in des-fluoro analogs. Essential for medicinal chemistry, agrochemical, and FBDD campaigns requiring regioisomeric certainty.

Molecular Formula C4H5ClF3N3
Molecular Weight 187.55
CAS No. 1418117-74-4
Cat. No. B1652262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride
CAS1418117-74-4
Molecular FormulaC4H5ClF3N3
Molecular Weight187.55
Structural Identifiers
SMILESC1=C(NN=C1N)C(F)(F)F.Cl
InChIInChI=1S/C4H4F3N3.ClH/c5-4(6,7)2-1-3(8)10-9-2;/h1H,(H3,8,9,10);1H
InChIKeyWHPUBYZDGHLJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride (CAS 1418117-74-4): A Regioisomerically Defined Building Block for Kinase-Targeted Heterocyclic Synthesis


3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride (CAS 1418117-74-4, molecular formula C₄H₅ClF₃N₃, MW 187.55 g/mol) is a heterocyclic small-molecule building block comprising a pyrazole core substituted with a primary amino group at the 3-position and an electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position, formulated as the hydrochloride salt [1]. The compound belongs to the 3-aminopyrazole (3AP) family, a privileged scaffold in medicinal chemistry recognized for its utility in constructing fused heterocyclic systems—particularly pyrazolo[1,5-a]pyrimidines—and for serving as a hinge-binding motif in kinase inhibitor design [2]. Its regioisomeric identity (3-NH₂ / 5-CF₃) is synthetically non-trivial to access with high selectivity, distinguishing it from the more readily obtained 5-aminopyrazole isomers [3].

Why 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride Cannot Be Simply Replaced by Its Regioisomer, Free Base, or Des-Fluoro Analog


Substituting this compound with a generic aminopyrazole building block introduces three compounding risks: (i) regioisomeric mismatch—the 5-aminopyrazole isomer (CAS 852443-61-9 free base; CAS 1418117-74-4 as HCl) directs cyclocondensation toward pyrazolo[1,5-a]pyrimidines with a different ring-fusion topology, producing constitutional isomers that are not functionally equivalent in kinase pharmacophore models [1]; (ii) salt-form variability—the free base (mp 96–99 °C) is a neutral solid with limited aqueous solubility, whereas the hydrochloride salt provides enhanced dissolution and protonation-state consistency for biological assay preparation, directly affecting reproducibility in biochemical screening ; and (iii) the -CF₃ group imparts a ~0.5–1.0 logP unit increase in lipophilicity and confers oxidative metabolic stability relative to -CH₃ or -H analogs, meaning that des-fluoro surrogates cannot recapitulate the same target-binding kinetics or pharmacokinetic profile in derived lead compounds [2]. These differences are not cosmetic—they alter reaction regiochemistry, assay solubility, and structure-activity relationships in downstream applications.

Quantitative Differentiation Guide: 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride vs. Closest Analogs


Regioisomeric Purity and Synthetic Accessibility: 3-Aminopyrazole vs. 5-Aminopyrazole Isomer

The 3-aminopyrazole regioisomer (target compound scaffold) is intrinsically more difficult to synthesize selectively than the 5-aminopyrazole isomer. Under standard thermodynamic Knorr pyrazole condensation conditions (hydrazine + β-ketonitrile in ethanol), the 5-aminopyrazole is the dominant product with selectivities routinely exceeding 95:5 [1]. Achieving the 3-aminopyrazole isomer requires kinetically controlled conditions (NaOEt/ethanol) to reverse the selectivity; even then, selectivity depends strongly on hydrazine substituent steric bulk—Fandrick et al. reported 3-aminopyrazole:5-aminopyrazole ratios of up to 99:1 for methylhydrazine but only 5:95 for tert-butylhydrazine under the same conditions [1]. This synthetic challenge translates directly into supply scarcity: the 5-aminopyrazole is typically the major commercial product, while 3-aminopyrazoles command higher prices and longer lead times. For applications requiring the 3-amino substitution pattern—such as MK2 kinase hinge-binding or construction of pyrazolo[1,5-a]pyrimidines with the correct ring-fusion geometry—substituting the 5-isomer yields a constitutional isomer with altered pharmacophoric geometry [2].

Regioselective synthesis Pyrazole cyclocondensation Kinase inhibitor scaffold Pyrazolo[1,5-a]pyrimidine

Hydrochloride Salt vs. Free Base: Solubility, Handling, and Purity Profile

The hydrochloride salt (CAS 1418117-74-4, MW 187.55) is supplied as an off-white powder with a typical batch HPLC purity of 96.3% by area . In contrast, the free base form (CAS 852443-61-9, MW 151.09) is characterized as a yellow to off-white solid with a melting point of 96–99 °C and purity specifications of ≥95% (typically 97%) . The HCl salt's protonation of the pyrazole heterocycle and/or the exocyclic amino group enhances aqueous solubility relative to the neutral free base—a critical factor for preparing concentrated DMSO stock solutions and for maintaining consistent compound concentration in aqueous biological assay buffers. The free base, being a neutral heterocycle with a calculated pKa of ~11.84 , exists predominantly in the un-ionized form at physiological pH, which can limit dissolution kinetics. The hydrochloride salt eliminates lot-to-lot variability in protonation state that could confound dose-response reproducibility in biochemical and cell-based assays [1]. The target salt form is also documented as non-hazardous for DOT/IATA transport, with recommended long-term storage at room temperature in a cool, dry place .

Salt selection Aqueous solubility Biological assay compatibility Formulation handling

Trifluoromethyl vs. Methyl or Hydrogen Substituent: Lipophilicity and Metabolic Stability Impact

The electron-withdrawing and lipophilic trifluoromethyl group at the pyrazole 5-position differentiates this compound from its 5-methyl and unsubstituted pyrazole analogs. A comprehensive review of trifluoromethylpyrazoles established that the -CF₃ substituent enhances lipophilicity by approximately 0.5–1.0 logP units compared to -CH₃ and by >1.5 logP units compared to -H, while simultaneously increasing metabolic oxidative stability through the strong C-F bond (bond dissociation energy ~115–130 kcal/mol vs. ~96–102 kcal/mol for C-H) [1]. In the context of aminopyrazole-based kinase inhibitors, the -CF₃ group has been shown to occupy a lipophilic sub-pocket in the ATP-binding site of MK2 kinase, contributing to enhanced target affinity—3AP-based MK2 inhibitors bearing trifluoromethyl substituents demonstrated improved cellular potency in LPS-induced TNFα release assays compared to their des-fluoro counterparts [2]. The 2023 MDPI review further notes that within the 3-aminopyrazole class, compounds characterized by unsubstituted scaffolds on N1 and bulky aromatic rings on C4 show the most potent anticancer and anti-inflammatory activities, with IC₅₀ values in the low micromolar range across multiple human cancer cell lines (K562, ECA-109, A549, SMMC-7721, PC-3) [2]. While these data are from elaborated derivatives rather than the building block itself, they define the structure-activity landscape into which this trifluoromethylated 3AP scaffold is inserted.

Lipophilicity modulation Metabolic stability Fluorine medicinal chemistry Structure-activity relationships

3-Aminopyrazole Scaffold in Kinase Inhibitor Development: Documented Target Engagement vs. 4- and 5-Aminopyrazole Isomers

The 3-aminopyrazole (3AP) scaffold occupies a distinct chemical space in kinase inhibitor design compared to the 4AP and 5AP isomers. The 2023 MDPI review explicitly states that 3APs are 'largely reported as anticancer and anti-inflammatory agents but are also known for their anti-infective properties,' whereas 5APs are predominantly studied as p38MAPK and Bruton's tyrosine kinase (BTK) inhibitors [1]. A key structural rationale is that the 3-amino group serves as a hinge-binding donor/acceptor in the ATP-binding pocket, as demonstrated by X-ray crystallography of 3AP derivative 9a in complex with MK2 kinase—the 3AP moiety forms hydrogen bonds to the kinase hinge region while the indole-NH in the N1 substituent engages an additional backbone carbonyl interaction, a binding mode inaccessible to the 5AP isomer [1]. Quantitatively, bisindole-substituted 3AP derivative 10 displayed GSK-3β inhibition with an IC₅₀ of 1.76 ± 0.19 μM and demonstrated in vivo anti-inflammatory activity in an LPS-challenged mouse model, reducing microglial activation and astrocyte proliferation [1]. Furthermore, 3-aminopyrazoles are the required precursors for the regioselective synthesis of 7-trifluoromethyl-pyrazolo[1,5-a]pyrimidines; a 2018 study reported a novel two-step synthesis from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, achieving disubstituted products that cannot be obtained from 5-aminopyrazole starting materials [2].

Kinase inhibitor MK2 inhibition GSK-3β inhibition Pyrazolo[1,5-a]pyrimidine

Comparative Sourcing Economics: HCl Salt vs. Free Base from Authoritative Suppliers

A cross-supplier pricing analysis reveals that the hydrochloride salt (CAS 1418117-74-4) commands a distinct price-position relative to the free base (CAS 852443-61-9). From Apollo Scientific, the HCl salt is listed at £40.00/1g, £120.00/5g, and £495.00/25g (≥95% purity), while the free base from CymitQuimica is priced at €50.00/1g, €92.00/5g, and €196.00/25g (97% purity) . On a per-gram basis at the 1g scale, the HCl salt (£40.00 ≈ €46.00) is roughly comparable to the free base (€50.00); however, at the 25g bulk scale, the HCl salt (£495.00 ≈ €570.00) carries a significant premium over the free base (€196.00)—a factor of approximately 2.9×—reflecting the additional salt formation step and the synthesis of the hydrochloride from the free base precursor . The HCl salt is available with minimum purity specifications of 98% from AKSci, while the free base typically ranges from 95–97% across suppliers . The premium at scale is offset by the HCl salt's superior storage stability (RT, cool dry place) and elimination of the need for in situ salt formation prior to biological testing, which reduces labor and reagent costs in high-throughput screening workflows .

Procurement cost analysis Supply chain differentiation Building block sourcing Batch purity specification

Validated Application Scenarios for 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride Based on Differentiated Evidence


MK2 and GSK-3β Kinase Inhibitor Lead Generation Requiring 3-Aminopyrazole Hinge-Binding Motif

In kinase drug discovery programs targeting the p38/MK2 signaling axis or GSK-3β for Alzheimer's disease, the 3-aminopyrazole scaffold serves as a privileged hinge-binding motif. The 2023 MDPI review establishes that 3AP-based MK2 inhibitors bind the kinase hinge region through the 3-NH₂ group, with X-ray co-crystal structures confirming the binding mode [1]. A representative 3AP derivative (compound 10) achieved GSK-3β IC₅₀ = 1.76 ± 0.19 μM and demonstrated in vivo anti-inflammatory efficacy in an LPS-challenged mouse neuroinflammation model [1]. The hydrochloride salt form ensures consistent protonation and solubility for biochemical assay preparation, eliminating the need for in situ salt conversion [2]. This scenario is inapplicable to the 5-aminopyrazole isomer, which engages the kinase hinge with a different hydrogen-bonding geometry and targets a distinct kinome profile (primarily p38MAPK and BTK) [1].

Regioselective Synthesis of 7-Trifluoromethyl-Pyrazolo[1,5-a]pyrimidines as Kinase Probe Compounds

3-Aminopyrazoles are the required starting materials for constructing pyrazolo[1,5-a]pyrimidines with the correct ring-fusion orientation. A 2018 synthetic methodology study demonstrated that 3-aminopyrazoles react with ethyl 4,4,4-trifluorobut-2-ynoate to produce 7-trifluoromethyl-2,5-disubstituted pyrazolo[1,5-a]pyrimidines in a two-step sequence [1]. The 5-aminopyrazole isomer yields constitutionally isomeric pyrazolo[1,5-a]pyrimidines with different substitution patterns, which are not functionally interchangeable for structure-activity relationship studies. The target compound's pre-installed 5-CF₃ group is retained in the final product, contributing to metabolic stability and target-binding lipophilicity [2]. The hydrochloride salt's defined stoichiometry facilitates precise reaction optimization and reproducible yields .

Building Block for Fluorinated Fragment-Based Drug Discovery Libraries

The compound's low molecular weight (187.55 g/mol as HCl salt), balanced hydrogen-bonding capacity (3 HBD, 5 HBA), and compact topological polar surface area (54.7 Ų) position it as an attractive fragment for FBDD campaigns [1]. The trifluoromethyl group provides a ¹⁹F NMR handle for fragment screening and binding-mode analysis, a capability absent in non-fluorinated pyrazole fragments [2]. The hydrochloride salt form ensures adequate aqueous solubility for fragment soaking and biochemical screening at concentrations up to 10 mM in DMSO stock solutions . The regioisomeric purity of the 3-amino isomer is critical in fragment libraries, as contamination with the 5-amino isomer would produce ambiguous structure-activity data during hit validation [3].

Agrochemical Intermediate for Trifluoromethylpyrazole-Containing Herbicides and Fungicides

Trifluoromethyl-substituted pyrazoles are established pharmacophores in agrochemical active ingredients, including the herbicide fluazolate and multiple fungicide classes [1]. The 3-amino group serves as a versatile handle for further functionalization—including diazotization/Suzuki-Miyaura coupling and N-arylation—enabling the synthesis of highly substituted pyrazole agrochemical candidates in up to 71% yield over four synthetic steps [2]. The 5-CF₃ substituent provides the metabolic stability and environmental persistence required for field-efficacy while maintaining acceptable toxicological profiles; the compound is classified as harmful/irritant but not as an acute toxin under GHS classification . The hydrochloride salt's long-term storage stability at ambient temperature simplifies inventory management in agrochemical R&D facilities [3].

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